molecular formula C17H14ClN3O B5620997 2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol

2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol

Cat. No. B5620997
M. Wt: 311.8 g/mol
InChI Key: TZCZMUCSIVXMCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to 2-[2-(4-Chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol, typically involves condensation reactions of o-phenylenediamines with carboxylic acids or their derivatives. For instance, compounds have been synthesized by the condensation of benzene-1,2-diamine with different aldehydes, demonstrating a common pathway for the construction of the benzimidazole core (Ghichi et al., 2023). Another example includes the synthesis of 1-aryl-2-thiomethylene benzimidazol-2-yl-4-(phenyl/p-chlorophenyl)-imidazoles through a series of condensation and oxidation reactions, showcasing the versatility in synthesizing complex benzimidazole derivatives (Letters in Applied NanoBioScience, 2022).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a fused benzene and imidazole ring, which can be substituted with various functional groups to alter the compound's properties. X-ray crystallography and density functional theory (DFT) calculations are commonly employed to elucidate the molecular structures of such compounds. For example, studies have revealed the crystal structures and confirmed the planarity of the benzimidazole core, providing insights into the compound's conformation and potential intermolecular interactions (Ghichi et al., 2023).

properties

IUPAC Name

2-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c18-13-7-5-12(6-8-13)16-11-21-15-4-2-1-3-14(15)19-17(21)20(16)9-10-22/h1-8,11,22H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCZMUCSIVXMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=C(N3CCO)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol

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